Acetochlor ESA sodium salt
Description
Contextualization within Chloroacetanilide Herbicide Metabolites
Acetochlor (B104951) belongs to the chloroacetanilide class of herbicides, which are extensively used in agriculture to control annual grasses and some broadleaf weeds, particularly in corn and soybean crops. wisc.educhiron.no When acetochlor is applied to soil, it undergoes microbial degradation, leading to the formation of several metabolites, including acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OA). chiron.nonc.gov The sodium salt form of acetochlor ESA enhances its solubility in water, which facilitates its mobility in the environment. cymitquimica.com
The ESA and OA metabolites of chloroacetanilide herbicides, including those of alachlor (B1666766) and metolachlor (B1676510) in addition to acetochlor, are frequently detected in groundwater and surface water, often at higher frequencies and concentrations than their parent compounds. wisc.eduacs.org This is attributed to their greater water solubility and persistence in the environment, allowing them to leach more readily through the soil profile. unl.edufrontiersin.org Studies have shown that the general order of detection frequency is ESA metabolites, followed by OA metabolites, and then the parent herbicide. acs.org
Significance of Research on Acetochlor ESA Sodium Salt in Environmental Science and Public Health
The prevalence of this compound in water sources makes its study crucial for environmental science and public health. Its detection in groundwater, which serves as a source of drinking water for many communities, raises concerns about potential long-term exposure and health effects. wisc.edunih.gov While research suggests that acetochlor ESA is less toxic than its parent compound, acetochlor, its persistence and mobility in aquatic systems necessitate a thorough understanding of its environmental fate and potential impacts. health.state.mn.usnc.gov
Environmental research focuses on monitoring the levels of Acetochlor ESA in water bodies to assess the extent of contamination and to understand the transport and degradation pathways of chloroacetanilide herbicides. wisc.eduunl.edu From a public health perspective, toxicological studies are conducted to evaluate the potential risks associated with the ingestion of water containing this metabolite. health.state.mn.usnc.gov Although human health effects from low environmental exposures are not well-defined, animal studies have indicated that high doses can affect the thyroid and male reproductive system. health.state.mn.usnc.gov
Current State of Knowledge and Research Gaps Pertaining to this compound
Current knowledge indicates that Acetochlor ESA is a major and frequently detected metabolite of acetochlor in water systems. acs.orgnih.gov Analytical methods, such as liquid chromatography coupled with mass spectrometry (LC-MS), are established for its detection in water samples. sigmaaldrich.com Toxicological data from animal studies suggest that Acetochlor ESA is less potent than acetochlor. health.state.mn.usnc.gov The U.S. Environmental Protection Agency (EPA) has concluded that acetochlor degradates are not likely to be carcinogenic. nc.gov
However, significant research gaps remain. There is limited toxicological data specifically for Acetochlor ESA, particularly regarding chronic exposure and its effects on humans. nc.gov The complete long-term environmental fate and the full impact of Acetochlor ESA and other chloroacetanilide metabolites on aquatic ecosystems are not fully understood. frontiersin.org Further research is needed to fill these knowledge gaps, including more comprehensive toxicological studies and long-term environmental monitoring to better assess the risks posed by this prevalent herbicide metabolite. health.state.mn.us
Interactive Data Tables
Table 1: Detection of Chloroacetanilide Herbicides and their Metabolites in Wisconsin Groundwater (2001 Survey)
| Compound | Detection Frequency | Mean Concentration (µg/L) |
| Alachlor ESA | Most frequently detected | 1.77 (in wells with detections) |
| Metolachlor ESA | Second most frequent | Not specified |
| Metolachlor OA | Third most frequent | Not specified |
| Alachlor OA | Fourth most frequent | 1.8 ± 0.60 |
| Acetochlor ESA | Fifth most frequent | 0.15 ± 0.082 |
| Alachlor (parent) | Sixth most frequent | Not specified |
Table 2: Chemical Information for this compound
| Property | Value |
| CAS Number | 947601-84-5 |
| Molecular Formula | C14H20NNaO5S |
| Molecular Weight | 337.37 g/mol |
| Appearance | White to Off-white Solid |
| Solubility | Slightly soluble in DMSO, Methanol, and Water |
Source:
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
947601-84-5 |
|---|---|
Molecular Formula |
C14H20NNaO5S |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate |
InChI |
InChI=1S/C14H21NO5S.Na/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
OFHPZIOSKFPQRH-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C.CCC1=C(C=CC(=C1NC(=O)CS(=O)(=O)[O-])C)COCC.CCS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Environmental Occurrence and Distribution of Acetochlor Esa Sodium Salt
Prevalence in Aquatic Environments
The hydrophilic nature and high water solubility of Acetochlor (B104951) ESA sodium salt contribute to its frequent detection in both groundwater and surface water systems. cymitquimica.com
Detection in Groundwater Systems
Acetochlor ESA is a frequently detected contaminant in groundwater. chemicalbook.com Studies have shown its presence in shallow aquifers, often at concentrations ranging from 1 to 5 µg/L. researchgate.net For instance, a study in Minnesota detected Acetochlor ESA in approximately one-third of the routine groundwater samples collected between 2012 and 2015, with the highest level reaching 44.3 ppb. health.state.mn.us Another study observed that while the parent acetochlor compound is rarely detected in groundwater, its ESA degradate is found more frequently and at higher concentrations. researchgate.net In a prospective groundwater study, Acetochlor ESA was detected in soil pore water at all eight monitored sites and in leached groundwater at five of those sites. researchgate.net
Table 1: Detection of Acetochlor and its Degradates in a Prospective Groundwater Study
| Compound | Detection in Groundwater | Maximum Concentration in Groundwater |
| Acetochlor | Detected at 1 site (Iowa) | < 0.1 µg/L |
| Acetochlor ESA | Detected at 4 sites | 13 µg/L (Indiana site) |
| Acetochlor OXA | Detected at 1 site (Minnesota) | 1.4 µg/L |
Data sourced from a prospective groundwater study. researchgate.net
Occurrence in Surface Water Bodies
Similar to groundwater, Acetochlor ESA is also prevalent in surface water. The United States Environmental Protection Agency (US EPA) has monitored the combined residues of acetochlor and its ESA and OXA degradates in surface water. epa.gov In Minnesota, detections of Acetochlor ESA in surface water have reached up to 4.8 ppb. health.state.mn.us The presence of these degradates in surface water is a result of runoff from agricultural fields where the parent herbicide has been applied. researchgate.net
Table 2: Time-Weighted Annualized Mean Concentrations (ppb) of Combined Acetochlor Residues (Parent + ESA/OXA Degradates)
| Water Source | N | Maximum | 95th Percentile | Median |
| Surface Water - Raw | 43 | 2.04 | 1.67 | 0.31 |
| Surface Water - Finished | 175 | 2.91 | 1.39 | 0.25 |
Data from US EPA monitoring. epa.gov
Distribution in Sediment Compartments
The sorption and desorption of acetochlor, the parent compound of Acetochlor ESA sodium salt, are significantly influenced by the organic carbon content of soils and sediments. nih.gov Specifically, the humic acid carbon content is a strong predictor of acetochlor sorption. nih.gov While Acetochlor ESA is highly mobile, its parent compound, acetochlor, demonstrates moderate sorption to soils and sediments, which can influence the subsequent formation and distribution of the ESA degradate in sediment compartments. nih.gov
Presence in Soil Systems
This compound is formed in the soil from the degradation of acetochlor. researchgate.net Its parent compound, acetochlor, is considered moderately persistent and moderately to very mobile in soil. researchgate.net Once formed, Acetochlor ESA can move readily through the soil. health.state.mn.us Studies have shown that the half-life of acetochlor in soil can vary depending on the tillage system, with a shorter half-life observed in no-tillage systems compared to conventional tillage. awsjournal.org The mobility of ESA compounds in soil has been demonstrated by their detection at depths of 75-90 cm, while the parent herbicide was not found at these depths. researchgate.net This is attributed to the lower soil organic carbon-water (B12546825) partitioning coefficient (Koc) values of the ESA metabolites compared to their parent compounds, indicating higher mobility. researchgate.net
Factors Influencing Environmental Mobility and Transport
The environmental transport and fate of this compound are largely governed by its chemical and physical properties, particularly its hydrophilic nature and high water solubility.
Hydrophilic Nature and Water Solubility
This compound is a polar, hydrophilic compound. The sodium salt form of Acetochlor ESA enhances its solubility in water, facilitating its movement within and between environmental compartments. cymitquimica.com This high water solubility is a key reason for its frequent detection in both groundwater and surface water. Its mobility is greater than its parent compound, acetochlor, which contributes to its widespread presence in water resources. researchgate.net
Leaching Potential in Soil Profiles
This compound, a primary degradation product of the herbicide acetochlor, exhibits significant potential for leaching through soil profiles, raising concerns about groundwater contamination. nih.govhealth.state.mn.us Its higher water solubility compared to the parent compound, acetochlor, contributes to its mobility in soil. acs.org
Studies have shown that Acetochlor ESA can move readily through the soil column. health.state.mn.us Research conducted in two different soil types, a luvisol and a calcisol, detected Acetochlor ESA at depths of 60 to 70 cm. nih.gov In the luvisol, the maximum detection depth for ESA was 60 to 70 cm, while in the calcisol, it was detected at the maximum sampled depth of 60 to 70 cm. nih.gov The parent compound, acetochlor, was found at maximum depths of 60-70 cm in the luvisol and 50-60 cm in the calcisol shortly after application. nih.gov
The mobility of Acetochlor ESA is further evidenced by its detection in groundwater. In Minnesota, about one-third of routine groundwater samples collected between 2012 and 2015 contained Acetochlor ESA. health.state.mn.us The physical and chemical properties of Acetochlor ESA, particularly its high water solubility, facilitate its transport through the soil and into underlying aquifers. acs.org The conversion of acetochlor to its ESA metabolite involves the displacement of a chlorine atom with a sulfonic acid group, which increases its polarity and, consequently, its mobility in water. epa.gov
Table 1: Detection of Acetochlor and its ESA Metabolite in Different Soil Profiles This table is interactive. You can sort and filter the data.
| Compound | Soil Type | Maximum Detection Depth (cm) | Time of Maximum Detection |
|---|---|---|---|
| Acetochlor ESA | Luvisol | 60-70 | Not Specified |
| Acetochlor ESA | Calcisol | 60-70 | Not Specified |
| Acetochlor | Luvisol | 60-70 | 7 days after application |
| Acetochlor | Calcisol | 50-60 | 7 days after application |
Data sourced from a study on the fate of acetochlor and its metabolites in two different soil types. nih.gov
Runoff Dynamics
The same properties that contribute to the leaching of this compound also influence its potential for surface water contamination through runoff. epa.gov As a water-soluble compound, Acetochlor ESA can be readily transported from agricultural fields into adjacent water bodies during rainfall events. health.state.mn.usacs.org
The parent compound, acetochlor, has properties that may lead to surface water contamination through both dissolved runoff and runoff erosion. epa.gov Practices to minimize this potential are often recommended. epa.gov Given that Acetochlor ESA is a primary and mobile degradate, its presence in runoff is a significant environmental concern. nih.govhealth.state.mn.us
The degradation of acetochlor to Acetochlor ESA can occur relatively quickly in the soil, meaning the more mobile ESA form is available for transport during subsequent rainfall. nih.gov Studies have detected Acetochlor ESA in soils as early as seven days after the application of the parent acetochlor. nih.gov This rapid formation, combined with its high water solubility, underscores the importance of considering runoff as a key pathway for the environmental distribution of this compound. nih.gov
Environmental Fate and Degradation Mechanisms of Acetochlor Esa Sodium Salt
Formation Pathways from Parent Acetochlor (B104951)
The transformation of the parent compound, acetochlor, into Acetochlor ESA (ethanesulfonic acid) is a multi-step process primarily mediated by microbial activity in soil and water. The initial and most critical step often involves conjugation with glutathione (B108866), followed by a series of biotransformation reactions.
The primary mechanism for the detoxification of acetochlor in biological systems, including microorganisms and plants, is through conjugation with glutathione (GSH). This reaction is catalyzed by the enzyme glutathione S-transferase (GST), which is prevalent in various soil microorganisms. During this process, the chlorine atom of the acetochlor molecule is displaced by the sulfhydryl group of glutathione.
This conjugation leads to the formation of a glutathione conjugate of acetochlor, a critical intermediate in the pathway toward Acetochlor ESA. Subsequent enzymatic actions, such as those by γ-glutamyl transpeptidase and carboxypeptidases, cleave the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, respectively. This process is a key biological transformation that renders the initial herbicide more water-soluble and susceptible to further degradation. Research has demonstrated that the degradation of the acetochlor-glutathione conjugate in soil leads to the formation of sulfonate, sulfinylacetic, and oxanilic acid metabolites, confirming that acetochlor transformation occurs through this pathway.
Following the initial glutathione conjugation, a series of microbial biotransformation steps lead to the formation of Acetochlor ESA. This is considered a major pathway for acetochlor degradation in the environment, resulting in highly mobile and water-soluble metabolites. The transformation to ESA and oxanilic acid (OA) residues proceeds through the GST-mediated reaction where the herbicide is dechlorinated and conjugated with glutathione.
In anaerobic environments, specific biotransformation pathways have been identified. One significant pathway is thiol-substitution dechlorination, which produces Acetochlor ESA. Studies on anaerobic consortia have shown that acetochlor can be degraded via thiol-substitution to produce an intermediate, which is then oxidized to form Acetochlor ESA. This pathway was found to be dominant over reductive dechlorination in certain anaerobic systems.
Specific microorganisms play a vital role in these transformations. For instance, the sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 has been shown to degrade acetochlor anaerobically, producing Acetochlor ESA as an intermediate. In this unique pathway, sulfate (B86663) is first reduced to sulfide (B99878), which abiotically attacks the C-Cl bond of acetochlor, forming intermediates that are then microbially degraded to Acetochlor ESA.
| Microorganism/Consortium | Environment | Key Transformation Process | Reference |
| Acclimated Anaerobic Consortium ACT6 | Anaerobic | Thiol-substitution dechlorination leading to Acetochlor ESA. | |
| Cupidesulfovibrio sp. SRB-5 | Anaerobic (Sulfate-reducing) | Sulfate reduction to sulfide, followed by abiotic reaction with acetochlor and subsequent microbial degradation to Acetochlor ESA. | |
| General Soil Microorganisms | Aerobic/Anaerobic | Glutathione S-transferase (GST) mediated conjugation, the initial step for ESA formation. |
Microbial Degradation Pathways
Once formed, Acetochlor ESA is subject to further microbial degradation in the environment. The specific mechanisms and rates can vary significantly depending on the prevailing environmental conditions, particularly the presence or absence of oxygen.
Acetochlor ESA is known to be biodegradable, with a general persistence of a few days to weeks in the environment. The aerobic degradation pathways for the parent compound, acetochlor, primarily involve glutathione-conjugated dechlorination and dealkylation. While the formation of Acetochlor ESA is a well-documented result of these aerobic processes acting on the parent compound, detailed research specifically outlining the subsequent aerobic degradation mechanisms of the Acetochlor ESA metabolite itself is less defined in the scientific literature. However, its non-persistent nature suggests that soil and water microorganisms are capable of mineralizing it under aerobic conditions.
In anoxic habitats such as groundwater, wetlands, and sediments, anaerobic microbial transformation is the dominant degradation process.
Reductive dechlorination is a microbially mediated process where chlorine atoms on a molecule are sequentially replaced with hydrogen atoms under anaerobic conditions. This process is a significant degradation pathway for many chlorinated compounds.
In the context of acetochlor, reductive dechlorination is one of two primary anaerobic degradation pathways for the parent compound. This pathway competes with the thiol-substitution pathway that leads to the formation of Acetochlor ESA. Studies with anaerobic consortia have shown that acetochlor can first undergo reductive dechlorination to generate dechlorinated intermediates. However, in some systems, particularly those acclimated with sulfate, the thiol-substitution pathway that forms Acetochlor ESA was found to be significantly dominant over the reductive dechlorination pathway. The acclimated sludge was also capable of degrading other chloroacetamide herbicides, with the degradation efficiency affected by their N-alkoxyalkyl structure.
| Anaerobic Pathway for Parent Acetochlor | Key Mechanism | Resulting Products | Predominance | Reference |
| Pathway I | Reductive Dechlorination | Dechlorinated acetanilide (B955) derivatives (e.g., EMEMA) | Less dominant in sulfate-acclimated systems | |
| Pathway II | Thiol-Substitution Dechlorination | Acetochlor-thioalcohol, dis-S-acetochlor, leading to Acetochlor ESA | Dominant in sulfate-acclimated systems |
Anaerobic Degradation Pathways
Thiol-Substitution Dechlorination
A predominant pathway in the anaerobic degradation of acetochlor, leading to the formation of Acetochlor ESA, is thiol-substitution dechlorination. acs.org This process involves the displacement of the chlorine atom on the chloroacetyl group of the acetochlor molecule by a thiol-containing compound. acs.orgfigshare.comnih.gov
In anaerobic environments, this transformation pathway can be initiated by sulfide produced by sulfate-reducing bacteria (SRB). figshare.comnih.gov The sulfide attacks the carbon-chlorine (C-Cl) bond, leading to the formation of intermediates such as acetochlor-thioalcohol and dis-S-acetochlor. figshare.comnih.govresearchgate.net These intermediates subsequently undergo further microbial degradation, which ultimately yields Acetochlor ESA. acs.orgfigshare.comnih.gov Research has shown that in anaerobic systems containing SRB, the thiol-substitution dechlorination pathway is dominant over other degradation routes like reductive dechlorination. acs.orgnih.gov This pathway is crucial in explaining the frequent detection of Acetochlor ESA as a primary anaerobic degradation product in environments like groundwater and wetlands. acs.org
Role of Sulfate-Reducing Bacteria in Degradation
Sulfate-reducing bacteria (SRB) play a pivotal role in the anaerobic degradation of acetochlor and the subsequent formation of its ESA metabolite. acs.org These bacteria, which thrive in anoxic habitats rich in organic matter and sulfate, reduce sulfate to sulfide as part of their metabolism. acs.orgfigshare.comnih.gov
The biologically produced sulfide then acts as a chemical reactant, abiotically attacking the C-Cl bond of acetochlor in a thiol-substitution reaction. figshare.comnih.govresearchgate.net This initial step forms intermediates that are then microbially degraded to Acetochlor ESA. figshare.comnih.govresearchgate.net Studies have isolated specific SRB strains, such as Cupidesulfovibrio sp. SRB-5, which are capable of this sulfate-dependent degradation. figshare.comnih.govresearchgate.net The presence and activity of SRB in environments like flooded soils, sediments, and wastewater create conditions highly conducive to the formation of Acetochlor ESA from the parent acetochlor compound. acs.org The efficiency of acetochlor degradation has been shown to be significantly higher in anaerobic systems containing sulfate, highlighting the critical role of SRB. acs.org
Influence of Environmental Factors on Degradation Kinetics
The rate at which Acetochlor ESA and its parent compound degrade in the environment is not constant but is influenced by a combination of chemical, physical, and biological factors.
Soil pH Effects on Degradation
Soil pH significantly affects the microbial activity that drives the degradation of acetochlor. Research indicates that degradation rates are often optimal in neutral to slightly acidic conditions. For instance, the bacterial strain Bacillus sp. ACD-9 demonstrated optimal degradation of acetochlor at a pH of 6.0. nih.gov Degradation efficiency was observed to decrease in highly acidic (pH 4.0) or alkaline (pH 8.0 and 9.0) environments. nih.gov This suggests that the enzymatic processes of the degrading microorganisms are pH-dependent. The optimal pH for acetochlor degradation can vary between different microbial species; for example, Pseudomonas aeruginosa JD115 shows optimal growth and degradation at a pH of 7.0. researchgate.net Therefore, the prevailing pH of a soil or water body is a critical determinant of the persistence of acetochlor and the rate of formation of its metabolites.
Organic Matter Content Influence on Degradation
Soil organic matter (SOM) content is a key factor controlling the fate of acetochlor and its degradates. usamv.romdpi.com Higher organic matter content generally leads to accelerated degradation. mdpi.comresearchgate.net This is attributed to several mechanisms:
Increased Microbial Activity: Organic matter serves as a nutrient source, stimulating the growth and activity of microbial populations responsible for degradation. mdpi.comresearchgate.net
Enhanced Sorption: SOM can adsorb pesticides, which can either decrease their bioavailability for degradation or, conversely, concentrate them in zones of high microbial activity. mdpi.com The addition of organic amendments like compost or biochar has been shown to significantly increase the degradation rate of acetochlor in soil. mdpi.complu.mxisc.ac
Dissolved Organic Matter (DOM): The quality and concentration of DOM, influenced by the type of organic matter, can affect soil adsorption capacity and pesticide mobility. mdpi.com
Conversely, in systems with low organic matter, acetochlor can be more persistent. epa.gov Studies have also investigated the competitive effect of natural organic matter on the removal of acetochlor from water, finding that it can influence the efficacy of adsorption technologies like activated carbon. acs.orgnih.gov
Microbial Community Dynamics and Specific Consortia
Several individual bacterial strains capable of degrading acetochlor have been identified, including species from the genera Bacillus, Sphingobium, Rhodococcus, Delftia, and Cupidesulfovibrio. acs.orgresearchgate.netnih.govnih.govnih.gov However, in many environments, degradation is performed more effectively by microbial consortia, where different species carry out successive steps in the degradation pathway. nih.govnih.gov
For example, a consortium of Rhodococcus sp. T3-1, Delftia sp. T3-6, and Sphingobium sp. MEA3-1 was shown to completely mineralize acetochlor through cooperative metabolism. nih.gov Similarly, an anaerobic consortium enriched with sulfate demonstrated a significant increase in acetochlor degradation, with genera like Desulfovibrio, Proteiniclasticum, and Lacrimispora becoming dominant. acs.orgnih.gov The introduction of acetochlor into the soil can alter the diversity of the microbial community, inhibiting some groups like fungi while promoting the growth of specific degrading bacteria. usamv.ro The success of bioremediation efforts often relies on augmenting the soil with such effective microbial consortia. dthujs.vn
Persistence and Half-Life in Various Environmental Compartments
The persistence of a compound in the environment is often quantified by its half-life (DT50), the time it takes for 50% of the initial amount to dissipate. Acetochlor is categorized as moderately persistent, with its half-life in soil varying widely depending on environmental conditions. researchgate.net
Reported field half-lives for the parent compound acetochlor range from 3.4 to 29 days. researchgate.net Factors influencing this variability include soil type, tillage system, temperature, and depth. usamv.roresearchgate.netawsjournal.org For instance, one study found the half-life of acetochlor to be 10 days in a no-tillage system compared to 29 days in a conventional tillage system. awsjournal.org Another study reported half-lives of 13.9 and 17.3 days depending on the application dose. usamv.ro Persistence generally increases with soil depth, where microbial activity is lower. researchgate.netresearchgate.net
The metabolite, Acetochlor ESA, is known to be mobile and can persist in water systems. epa.govresearchgate.net While its parent compound degrades relatively quickly in topsoil, Acetochlor ESA can leach into groundwater. researchgate.net The biodegradation of Acetochlor ESA itself takes a few days to weeks in water. health.state.mn.us The half-life of acetochlor has also been measured in specific degradation studies. The sulfate-reducing bacterium Cupidesulfovibrio sp. SRB-5 was shown to degrade acetochlor with half-lives of 2.4 days in industrial wastewater and 4.2 days in paddy sludge, demonstrating rapid degradation under ideal anaerobic conditions. figshare.comnih.govresearchgate.net
Table of Half-Life Data for Acetochlor in Different Environmental Conditions
| Environmental Compartment/System | Condition | Reported Half-Life (DT50) | Reference |
|---|---|---|---|
| Field Soil | General Range | 3.4 to 29 days | researchgate.net |
| Field Soil | No-Tillage System | 10 days | awsjournal.org |
| Field Soil | Conventional Tillage System | 29 days | awsjournal.org |
| Field Soil | Recommended Application Dose | 13.9 days | usamv.ro |
| Field Soil | Increased Application Dose | 17.3 days | usamv.ro |
| Surface Soil (0-15 cm) | General Range | 6.5 to 13.9 days | researchgate.net |
| Subsurface Soil (60-90 cm) | General Range | 20.3 to 26.7 days | researchgate.net |
| Industrial Wastewater | With Cupidesulfovibrio sp. SRB-5 | 2.4 days | figshare.comnih.govresearchgate.net |
| Paddy Sludge | With Cupidesulfovibrio sp. SRB-5 | 4.2 days | figshare.comnih.govresearchgate.net |
Comparative Degradation Kinetics with Parent Compounds and Other Metabolites
The environmental persistence of Acetochlor ESA sodium salt is intrinsically linked to the degradation kinetics of its parent compound, acetochlor, and other major metabolites. Understanding these relationships is crucial for a comprehensive assessment of its environmental fate. Research indicates that while acetochlor itself can degrade relatively quickly in the environment, its primary metabolites, including the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives, tend to be more persistent.
Acetochlor is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds. herts.ac.uk Once in the environment, acetochlor undergoes microbial degradation, leading to the formation of several metabolites. nih.gov The two most significant metabolites in terms of environmental presence are Acetochlor ESA and Acetochlor oxanilic acid (OXA). researchgate.netresearchgate.net
Studies have shown that the degradation of acetochlor in soil and water is influenced by various factors, including soil type, organic matter content, pH, and microbial activity. uaiasi.roagriculturejournals.cz The dissipation of acetochlor generally follows first-order kinetics. uaiasi.ro
While specific half-life values for this compound are not extensively documented in comparative studies, the available literature consistently suggests that it is more persistent than the parent acetochlor molecule. For instance, the Minnesota Department of Health indicates that it takes a few days to weeks for Acetochlor ESA to biodegrade in soil. health.state.mn.us Similarly, Acetochlor OXA is also reported to take a few days to weeks to biodegrade. health.state.mn.us In contrast, the half-life of acetochlor in soil is often reported in the range of 8 to 14 days under typical field conditions. epa.gov
The increased persistence of the ESA and OXA metabolites is a critical aspect of the environmental fate of acetochlor-based herbicides. These metabolites are also more mobile in soil than the parent compound, which increases the potential for them to reach groundwater. epa.gov The detection of these metabolites in groundwater and surface water, often at higher concentrations and frequencies than acetochlor itself, underscores their greater persistence and mobility. ontariosportsman.com
Detailed Research Findings
Numerous studies have investigated the degradation kinetics of acetochlor, providing a baseline for comparison with its metabolites. For example, field dissipation studies have reported acetochlor half-lives ranging from approximately 9 to 36 days in various soil types. uaiasi.ronih.gov Laboratory studies have shown aerobic soil metabolism half-lives for acetochlor to be in the range of 10 to 20 days. epa.gov One laboratory study found the dissipation half-life of acetochlor in non-sterile surface soil to be 9.3 days, while in sterile soil it was significantly longer at 20.9 days, highlighting the primary role of microbial degradation. nih.gov
In the same study that reported a 9.3-day half-life for acetochlor in non-sterile surface soil, Acetochlor ESA and Acetochlor OXA were identified as transformation products, indicating their formation as the parent compound degrades. nih.gov Although this study did not provide specific degradation rates for the metabolites, their detection throughout the 100-day study period suggests their prolonged presence in the soil environment compared to acetochlor.
Another important consideration is the environmental conditions under which degradation occurs. For example, under anaerobic conditions, the degradation of acetochlor can be significantly slower, with reported half-lives extending to 230 days in some studies. epa.gov The formation and subsequent degradation of Acetochlor ESA also occur under anaerobic conditions. acs.org
The following tables summarize the degradation kinetics of acetochlor from various studies and provide a qualitative comparison of the persistence of acetochlor and its major metabolites.
Interactive Data Tables
Degradation Half-life of Acetochlor in Soil
| Soil Type | Condition | Half-life (t½) in Days | Reference |
|---|---|---|---|
| Silty Clay Loam | Field | 36 | uaiasi.ro |
| Sandy Loam | Field | 9 - 18 | nih.gov |
| Clay Loam | Field | 26 | uaiasi.ro |
| Various | Aerobic Laboratory | 10 - 20 | epa.gov |
| Surface Soil (non-sterile) | Laboratory | 9.3 | nih.gov |
| Surface Soil (sterile) | Laboratory | 20.9 | nih.gov |
| Various | Anaerobic Laboratory | 17 - 230 | epa.gov |
Comparative Persistence of Acetochlor and its Major Metabolites
| Compound | General Persistence | Supporting Observations |
|---|---|---|
| Acetochlor | Relatively low to moderate | Half-life typically ranges from days to a few weeks in aerobic soil environments. uaiasi.roepa.govnih.gov |
| Acetochlor ESA | Higher than Acetochlor | Biodegrades over a period of a few days to weeks. health.state.mn.us Frequently detected in ground and surface water, indicating greater persistence and mobility. ontariosportsman.com |
| Acetochlor OXA | Higher than Acetochlor | Biodegrades over a period of a few days to weeks. health.state.mn.us Detected in environmental water samples, suggesting it is more persistent than the parent compound. epa.gov |
Ecotoxicological Assessment of Acetochlor Esa Sodium Salt
Aquatic Ecotoxicity Studies
Studies on acetochlor (B104951) have established its toxicity to Daphnia magna. The 48-hour acute toxicity (EC50), which is the concentration that causes an effect in 50% of the test organisms, has been reported to be 16.00 mg/L. orst.edu Chronic toxicity studies, which assess the effects of longer-term exposure, have also been conducted. For Daphnia magna, the 21-day Maximum Allowable Toxicant Concentration (MATC) for acetochlor was found to be between 22.1 and 42.7 µg/L. epa.gov
| Test Organism | Compound | Endpoint | Value | Reference |
|---|---|---|---|---|
| Daphnia magna | Acetochlor | 48-hour EC50 | 16.00 mg/L | orst.edu |
| Daphnia magna | Acetochlor | 21-day MATC | 22.1 - 42.7 µg/L | epa.gov |
Similar to aquatic invertebrates, specific studies on the toxicity of Acetochlor ESA sodium salt to various fish species are limited. Therefore, data for the parent compound, acetochlor, are presented as a proxy, with the understanding that the ESA metabolite is less toxic. health.state.mn.us
Acetochlor has been shown to be toxic to fish. For rainbow trout (Oncorhynchus mykiss), the 96-hour LC50 (the concentration that is lethal to 50% of the test population) has been reported as 0.45 mg/L and in another study as 0.38 ppm. orst.eduepa.gov For bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 has been reported as 1.30 mg/L and 1.6 mg/L. orst.eduepa.gov
| Test Organism | Compound | Endpoint | Value | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | Acetochlor | 96-hour LC50 | 0.45 mg/L | orst.edu |
| Rainbow Trout (Oncorhynchus mykiss) | Acetochlor | 96-hour LC50 | 0.38 ppm | epa.gov |
| Bluegill Sunfish (Lepomis macrochirus) | Acetochlor | 96-hour LC50 | 1.30 mg/L | orst.edu |
| Bluegill Sunfish (Lepomis macrochirus) | Acetochlor | 96-hour LC50 | 1.6 mg/L | epa.gov |
While specific data for this compound is not available, studies on acetochlor have shown it to be highly toxic to some aquatic plants and algae. herts.ac.uk For the green algae Selenastrum capricornutum, the EC50 value has been reported to be as low as 1.43 ppb. epa.govepa.gov For the aquatic plant duckweed (Lemna gibba), the EC50 is reported to be 3.4 ppb. epa.govepa.gov
| Test Organism | Compound | Endpoint | Value | Reference |
|---|---|---|---|---|
| Selenastrum capricornutum (Green Algae) | Acetochlor | EC50 | 1.43 ppb | epa.govepa.gov |
| Lemna gibba (Duckweed) | Acetochlor | EC50 | 3.4 ppb | epa.govepa.gov |
Terrestrial Ecotoxicity Studies
The impact of this compound on the terrestrial environment is another important consideration, particularly in agricultural areas where acetochlor is applied.
Soil microorganisms are vital for nutrient cycling and soil health. The degradation of acetochlor in the soil is primarily a microbial process. orst.edu The half-life of acetochlor in soil varies, with reported dissipation half-lives of 2.8 days in rhizosphere soil and 3.4 days in bulk soil. nih.gov
The application of acetochlor can affect soil microbial communities. Studies have shown that while bacterial growth may be stimulated, fungal growth can be inhibited. nih.gov Long-term or excessive use of acetochlor has the potential to disrupt soil microbial communities, which could lead to decreased nitrification and reduced mineralization of organic matter. frontiersin.orgnih.gov Specific research on the direct effects of the this compound metabolite on soil microbial communities is not widely available.
| Finding | Compound | Effect | Reference |
|---|---|---|---|
| Dissipation Half-Life | Acetochlor | 2.8 days (rhizosphere), 3.4 days (bulk soil) | nih.gov |
| Microbial Biomass | Acetochlor | Increased bacterial growth, inhibited fungal growth | nih.gov |
| Long-term Application | Acetochlor | Potential disruption of microbial communities, decreased nitrification | frontiersin.orgnih.gov |
The effects of this compound on non-target terrestrial organisms such as insects and birds have not been extensively studied. For the parent compound, acetochlor, it is considered to be moderately toxic to honeybees. orst.edu This suggests that while the risk may be lower with the ESA metabolite, there is a potential for impact on beneficial insects.
| Organism | Compound | Toxicity Level | Reference |
|---|---|---|---|
| Honeybees | Acetochlor | Moderately toxic | orst.edu |
Comparative Ecotoxicity with Parent Acetochlor and Structurally Related Compounds
The ecotoxicity of Acetochlor ethanesulfonic acid (ESA) sodium salt is notably lower than that of its parent compound, Acetochlor. health.state.mn.us As a degradation product, Acetochlor ESA exhibits different chemical properties that influence its interaction with and toxicity to non-target organisms in the environment. Animal studies indicate that another common degradate, Acetochlor oxanilic acid (OXA), is less potent than the parent Acetochlor but more potent than Acetochlor ESA. health.state.mn.us
The toxicity of Acetochlor and its degradates to aquatic life demonstrates this difference significantly. Acetochlor is recognized as being highly toxic to algae and moderately toxic to most other aquatic organisms. herts.ac.uk In contrast, the toxicity of its degradates to aquatic organisms is considerably less. health.state.mn.us For instance, effects on aquatic organisms from exposure to Acetochlor OXA are not anticipated at concentrations typically detected in the environment. health.state.mn.us
A comparison of aquatic life benchmarks established by the U.S. Environmental Protection Agency (EPA) highlights the reduced toxicity of Acetochlor ESA relative to Acetochlor. epa.gov These benchmarks, which are estimates of the concentrations below which pesticides are not expected to pose a risk of concern for aquatic life, show that Acetochlor ESA is orders of magnitude less toxic to aquatic invertebrates and fish. epa.gov
Structurally related chloroacetanilide herbicides, such as alachlor (B1666766) and metolachlor (B1676510), also provide a basis for comparison. In studies on rat and human hepatocytes, alachlor and acetochlor were found to be more potent cytotoxins than metolachlor. science.gov The detoxification pathway for these herbicides often involves conjugation with glutathione (B108866), a process that alters their toxicity. science.gov
The following table presents comparative aquatic toxicity data for Acetochlor and its ESA degradate.
Data sourced from the U.S. EPA's Aquatic Life Benchmarks table. epa.gov
Ecological Risk Characterization
Ecological risk characterization is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. ecopa.eu For chemical substances like this compound, this involves comparing exposure concentrations in the environment with ecotoxicity data to determine the potential for risk. epa.gov
A key tool in the ecological risk characterization of pesticides and their degradates in aquatic environments is the use of Aquatic Life Benchmarks. epa.gov These benchmarks are derived from toxicity data and represent concentrations below which harmful effects on aquatic life are not expected. epa.gov By comparing measured environmental concentrations of a substance to these benchmarks, regulators and scientists can identify and prioritize sites or chemicals that may require further investigation. epa.gov
The ecological risk posed by Acetochlor ESA is considered to be significantly lower than that of the parent herbicide, Acetochlor. health.state.mn.us This is directly related to its substantially lower toxicity to aquatic organisms, as demonstrated by its high benchmark values. epa.gov
The table below details the aquatic life benchmarks for Acetochlor ESA, which are foundational to its risk characterization.
Data sourced from the U.S. EPA's Aquatic Life Benchmarks table. epa.gov
The process of ecological risk assessment is typically tiered, beginning with screening-level assessments and progressing to more comprehensive evaluations if potential risks are identified. ecopa.eu For Acetochlor ESA, its low toxicity profile means that the risk to aquatic ecosystems is minimal at environmentally relevant concentrations, and it is therefore considered a lower ecological risk compared to its parent compound. health.state.mn.usepa.gov
Human Health Risk Assessment of Acetochlor Esa Sodium Salt
Toxicological Profile and Hazard Identification
Acute Toxicity Evaluations
Specific quantitative acute toxicity values, such as the median lethal dose (LD50), for Acetochlor (B104951) ESA sodium salt are not extensively detailed in publicly available toxicological literature. However, hazard classifications provide an indication of its acute toxicity potential. The compound is classified as Acute Toxicity Category 4 for oral exposure.
For context, studies on the parent compound, technical acetochlor, have established oral LD50 values in rats ranging from 1426 mg/kg to 2148 mg/kg. orst.edu Formulated acetochlor products showed an oral LD50 in male rats of up to 2953 mg/kg. orst.edu The dermal LD50 for technical acetochlor in rabbits was found to be greater than 4166 mg/kg. orst.edu Based on these studies, the parent compound acetochlor is considered moderately toxic by ingestion. orst.edu The U.S. Environmental Protection Agency (EPA) places technical acetochlor in toxicity category III for acute oral, acute dermal, and acute inhalation routes of exposure. orst.edu
Subchronic and Chronic Toxicity Studies in Animal Models
Subchronic toxicity of Acetochlor ESA sodium salt has been evaluated in animal models, primarily through 90-day studies. In a 90-day general toxicity study conducted in rats, the sciatic nerve was assessed. health.state.mn.us The results indicated possible signs of neurotoxicity, although these findings did not show a dose-dependent relationship. health.state.mn.us It is noted that neurological effects are a sensitive endpoint for the parent compound, acetochlor. health.state.mn.us Due to a lack of comprehensive data, including the absence of a multigenerational reproductive study for the ESA metabolite, a database uncertainty factor was incorporated by some health organizations in the derivation of reference doses (RfDs). health.state.mn.us
Evaluation of Systemic Effects
Systemic effects on body weight and food consumption have been observed in animal studies involving chloroacetanilide herbicides and their metabolites. In a 3-month feeding study with the parent compound, acetochlor, rats were administered various dosages. orst.edu A no-observed-effect-level (NOEL) was established based on the findings of decreased body weight and reduced food consumption at higher dose levels. orst.edu
| Dosage Group (mg/kg/day) | Observed Effects |
|---|---|
| 40 | No Observed Effect Level (NOEL) |
| 100 | Loss of body weight, decreased food consumption |
| 300 | Loss of body weight, decreased food consumption |
This compound has been identified as a disruptor of thyroid hormone balance. The critical systemic effects noted in toxicological assessments are alterations in thyroid hormone levels. health.state.mn.us Specifically, studies have identified increased levels of free thyroxine (T4) and increased thyroid stimulating hormone (TSH) as key effects. health.state.mn.us
The mechanism of thyroid disruption by the parent compound, acetochlor, is understood to involve the disruption of the thyroid-pituitary homeostasis, which occurs via an increased clearance of serum thyroxine (T4). health.state.mn.us Alterations in thyroid hormone levels have also been reported for the related acetochlor OXA metabolite. health.state.mn.us These findings on thyroid effects are a primary driver for the establishment of health-based guidance values for Acetochlor ESA in drinking water by regulatory bodies. health.state.mn.us
| Hormone | Observed Effect | Significance |
|---|---|---|
| Free Thyroxine (T4) | Increased | Critical effect |
| Thyroid Stimulating Hormone (TSH) | Increased | Co-critical effect |
The potential for this compound to impact the male reproductive system has been investigated in toxicological studies. Findings indicate that effects may be transient and dependent on the duration of exposure. Alterations in the weights of testes were reported in a short-term range-finding study with the compound. health.state.mn.us However, in a longer-term 90-day study, these changes in testes weights were not observed, suggesting that the effect may not persist with continued exposure under the conditions of that specific study. health.state.mn.us
Genotoxicity and Mutagenicity Assessments
Comprehensive genotoxicity and mutagenicity studies conducted specifically on this compound are not widely available in public literature. Assessments have largely focused on the parent compound, acetochlor. Studies on acetochlor indicated a potential for clastogenicity (the ability to cause disruptions or breaks in chromosomes) in mammalian cells in vitro dntb.gov.ua. However, this clastogenic potential was not observed in multiple in vivo rodent cytogenetic assays, which test for genetic damage in a living organism's cells, including bone marrow and germ cells dntb.gov.ua.
Carcinogenicity Evaluations
The United States Environmental Protection Agency (U.S. EPA) has not established a formal carcinogenic potential classification specifically for the Acetochlor ESA metabolite nc.gov. However, some expert panels have concluded that the U.S. EPA considers acetochlor degradates, such as ESA and oxanilic acid (OXA), to be unlikely to be carcinogenic tera.org.
Evaluations for carcinogenicity have concentrated on the parent compound, acetochlor. The EPA's Cancer Assessment Review Committee (CARC) has classified acetochlor as having "Suggestive Evidence of Carcinogenic Potential" regulations.gov. This classification was based on findings of weak evidence for benign lung tumors in male and female mice and histiocytic sarcomas in female mice regulations.gov. For nasal tumors observed in rats, the data supports a non-genotoxic mode of action (MOA), meaning the mechanism is not believed to involve direct DNA damage epa.gov. The proposed MOA involves a series of metabolic steps leading to cytotoxicity and sustained regenerative cell proliferation, which ultimately results in neoplasia epa.gov.
| Species | Tumor Type | CARC Conclusion | Reference |
|---|---|---|---|
| Mice (female) | Benign Lung Tumors | Weak evidence | regulations.gov |
| Mice (male) | Benign Lung Tumors | Weak evidence | regulations.gov |
| Mice (female) | Histiocytic Sarcomas | Weak evidence | regulations.gov |
| Rats | Nasal Olfactory Epithelium Tumors | Non-genotoxic mode of action supported by data | regulations.govepa.gov |
Exposure Assessment Pathways
Acetochlor ESA is a primary degradation product of the herbicide acetochlor and is one of the most commonly detected environmental degradates in both groundwater and surface water nc.gov. Its parent compound, acetochlor, is used for weed control on agricultural crops, and once in the soil, it breaks down to form Acetochlor ESA, which can move easily through the soil health.state.mn.us.
Regulatory and monitoring bodies have established guidance values for Acetochlor ESA in drinking water based on health risk assessments. The Minnesota Department of Health (MDH) has set a guidance value of 300 micrograms per liter (µg/L), or parts per billion (ppb), for Acetochlor ESA health.state.mn.us. The MDH notes that a person drinking water at or below this level would have little to no risk of harmful health effects health.state.mn.us. Monitoring in Minnesota has shown that detections of Acetochlor ESA are below this guidance value. From 2012 to 2015, the highest level detected in routine groundwater samples was 44.3 ppb, while the highest level in surface water was 4.8 ppb health.state.mn.us. Furthermore, worst-case margin-of-exposure calculations performed by the EPA for the ESA degradate in drinking water were below the agency's level of concern, indicating low risk epa.gov.
| Parameter | Value | Jurisdiction/Agency | Reference |
|---|---|---|---|
| Health-Based Guidance Value | 300 µg/L (ppb) | Minnesota Department of Health | health.state.mn.us |
| Highest Detected Level (Groundwater, 2012-2015) | 44.3 µg/L (ppb) | Minnesota Department of Agriculture | health.state.mn.us |
| Highest Detected Level (Surface Water) | 4.8 µg/L (ppb) | Minnesota Department of Agriculture | health.state.mn.us |
Dietary risk assessments for acetochlor generally consider the total residues of the parent compound and its metabolites. The residue definition for both MRL compliance and dietary intake estimation is defined as the sum of all compounds that can be hydrolyzed by a base to 2-ethyl-6-methylaniline (B166961) (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA), expressed in terms of acetochlor fao.org.
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) estimated the International Estimated Daily Intakes (IEDIs) for acetochlor based on 17 different global consumption diets. The results showed that the IEDIs accounted for only 0% to 4% of the maximum Acceptable Daily Intake (ADI) fao.org. Based on this low exposure, the JMPR concluded that the long-term dietary exposure to residues of acetochlor from its agricultural uses is unlikely to present a public health concern fao.org. In the European Union, acetochlor is no longer an authorized active substance, and therefore, residues are not expected to be present in plant or animal commodities europa.eu.
Risk Characterization and Reference Dose Derivation
Some regulatory authorities have established specific concentration limits for Acetochlor ESA in groundwater to protect public health. The state of North Carolina previously established an Interim Maximum Allowable Concentration (IMAC) of 1,000 µg/L for Acetochlor ESA in 2010 nc.gov.
More recently, based on a revised risk assessment, the recommended groundwater IMAC for Acetochlor ESA in North Carolina was lowered to 500 µg/L (ppb) nc.gov. This value is based on its calculated "non-cancer" systemic threshold and was derived using a reference dose (RfD) of 0.075 mg/kg/day nc.gov. An independent expert panel deliberation also recommended an oral RfD of 0.2 mg/kg-day for Acetochlor ESA tera.org.
| Jurisdiction | Concentration | Status | Reference |
|---|---|---|---|
| North Carolina | 1,000 µg/L | Established in 2010 | nc.gov |
| North Carolina | 500 µg/L | Currently Recommended | nc.gov |
Hazard Quotients and Risk Indices
The assessment of non-carcinogenic risk for a chemical substance is often accomplished by calculating a Hazard Quotient (HQ). The HQ is a ratio that compares the potential exposure to a substance with the level at which no adverse health effects are expected. A hazard quotient less than or equal to one suggests that adverse non-cancer effects are unlikely to occur.
The calculation of the HQ relies on the Reference Dose (RfD), an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. The Minnesota Department of Health (MDH) has derived non-cancer Health Risk Limits (HRLs) for Acetochlor ESA in drinking water based on calculated RfDs for different exposure durations. health.state.mn.us
The derivation of these RfDs involves a Point of Departure (POD), which is a dose-response point that marks the beginning of a low-dose extrapolation. For Acetochlor ESA, the PODs are based on No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs) from animal studies. These values are then divided by uncertainty factors (UFs) to account for various extrapolations and data gaps. health.state.mn.us
For a short-term exposure scenario, the RfD for Acetochlor ESA is calculated to be 0.29 mg/kg/day. This is based on a LOAEL of 374.6 mg/kg/day, where the critical effects observed were increased free thyroxine (T4) and thyroid-stimulating hormone (TSH). health.state.mn.us A total uncertainty factor of 300 was applied in this calculation. health.state.mn.us For a subchronic exposure, the RfD is 0.19 mg/kg/day, derived from a NOAEL of 225.4 mg/kg/day. health.state.mn.us
While specific Hazard Quotients for Acetochlor ESA are not broadly published as they depend on specific environmental concentrations, the established health-based guidance values, such as the chronic Health-Based Value (HBV) of 300 µg/L in drinking water, are set at levels where an individual's exposure would result in an HQ of less than one, indicating minimal risk. health.state.mn.us For context, a study on the parent compound, acetochlor, found that hazard quotients related to its residues in drinking water were very low, ranging from 1.94 × 10⁻⁴ to 6.13 × 10⁻⁴, indicating no significant human risk. researchgate.net
Interactive Data Table: Reference Dose (RfD) Derivation for Acetochlor ESA
| Parameter | Short-Term RfD | Subchronic RfD |
|---|---|---|
| Point of Departure (POD) | 374.6 mg/kg/day (LOAEL) | 225.4 mg/kg/day (NOAEL) |
| Critical Effect(s) | Increased free thyroxine (T4) and TSH | Reduced body weight and food utilization |
| Human Equivalent Dose (HED) | 86.2 mg/kg/day | 56.4 mg/kg/day |
| Total Uncertainty Factor (UF) | 300 | 300 |
| Calculated Reference Dose (RfD) | 0.29 mg/kg/day | 0.19 mg/kg/day |
Data sourced from the Minnesota Department of Health Toxicological Summary for Acetochlor ESA. health.state.mn.us
Comparative Human Health Impacts with Parent Acetochlor
In 90-day subchronic feeding studies in rats, Acetochlor ESA demonstrated a much lower toxicity profile. The NOAEL for Acetochlor ESA was established at 225.4 mg/kg/day for males and 259.1 mg/kg/day for females. epa.gov In contrast, the NOAEL for the parent acetochlor in a similar study was 16.1 mg/kg/day for males and 19.1 mg/kg/day for females, with the LOAEL being 161 mg/kg/day based on hematology and increased organ weights. epa.gov The critical effects for Acetochlor ESA at much higher doses were reduced body weights, body weight gains, and decreased food utilization. epa.govtera.org
Furthermore, the U.S. Environmental Protection Agency (EPA) has concluded that acetochlor degradates, including ESA, are unlikely to be carcinogenic, whereas the parent acetochlor is classified as having "Suggestive Evidence of Carcinogenic Potential". nc.govfederalregister.govnih.gov The mechanism for tumor formation in rats exposed to acetochlor is related to the formation of a quinone-imine metabolite, a process that is unlikely to occur from Acetochlor ESA. epa.gov
Developmental toxicity studies for the parent acetochlor identified NOAELs ranging from 33-44 mg/kg/day. health.state.mn.us In contrast, while a specific developmental study for Acetochlor ESA has not been conducted, a study on a similar compound, alachlor (B1666766) ESA, showed no maternal or developmental toxicity at doses up to 900 mg/kg/day, the highest dose tested. epa.govtera.org This suggests that the ESA metabolite is less of a concern for developmental effects than the parent compound.
Interactive Data Table: Comparative Subchronic Toxicity in Rats (90-Day Study)
| Compound | NOAEL (Male) | NOAEL (Female) | LOAEL (Male) | LOAEL (Female) | Critical Effects |
|---|---|---|---|---|---|
| Acetochlor ESA | 225.4 mg/kg/day | 259.1 mg/kg/day | 919.4 mg/kg/day | 1073.2 mg/kg/day | Reduced body weight, body weight gain, and food utilization. epa.gov |
| Parent Acetochlor | 16.1 mg/kg/day | 19.1 mg/kg/day | 161 mg/kg/day | 191 mg/kg/day | Hematology changes and significant increases in organ weights. epa.gov |
This table illustrates the lower subchronic toxicity of Acetochlor ESA compared to its parent compound, acetochlor.
Uncertainties and Data Gaps in Human Health Risk Assessment
A key component of any chemical risk assessment is the acknowledgment and handling of uncertainties and data gaps. For this compound, the primary data gaps in the toxicological database are the absence of specific developmental and multigenerational reproductive toxicity studies. health.state.mn.us
To account for these missing data, regulatory bodies like the MDH incorporate a "database uncertainty factor" (UF) into the calculation of the reference dose. health.state.mn.us In the derivation of the short-term and subchronic RfDs for Acetochlor ESA, a database uncertainty factor of 3 was applied to account for the lack of developmental or multigenerational reproductive studies. health.state.mn.us This factor is part of a larger total uncertainty factor (typically 300) that also accounts for interspecies differences and intraspecies variability. health.state.mn.us An independent expert panel review suggested that a combined uncertainty factor of 10 for subchronic-to-chronic extrapolation and database deficiency was reasonable, while also noting that an argument could be made for a factor as high as 30. researchgate.net
The absence of a dedicated developmental toxicity study for Acetochlor ESA leads to reliance on data from analogous compounds, such as alachlor ESA, to infer that development may not be a sensitive endpoint. health.state.mn.us However, multigenerational studies on the parent acetochlor have identified reproductive effects at lower doses than standard developmental studies, indicating the importance of this type of long-term assessment. health.state.mn.us Male reproductive toxicity, including testicular degeneration, was a critical effect for the parent acetochlor. health.state.mn.us While alterations in testes weights were noted in a short-term study of Acetochlor ESA, this was not observed in the 90-day study, adding to the uncertainty. health.state.mn.us
Additionally, while a neurotoxicity battery was conducted for Acetochlor ESA, some possible signs of neurotoxicity were observed that did not show dose dependency. Since neurological effects were a sensitive endpoint for the parent compound, this is another area where additional testing would reduce uncertainty. health.state.mn.us The application of the database uncertainty factor is a health-protective measure to ensure that the derived reference doses are safe in the absence of a complete toxicological profile. health.state.mn.us
Analytical Methodologies for Acetochlor Esa Sodium Salt Detection and Quantification
Extraction and Sample Preparation Techniques for Environmental Matrices
Effective sample preparation is paramount to isolate Acetochlor (B104951) ESA sodium salt from complex matrices, remove interfering substances, and concentrate the analyte to levels suitable for instrumental detection. The methods vary depending on the sample type, such as water, soil, or biological tissues.
Solid-Phase Extraction (SPE) is the most widely employed technique for the extraction and concentration of Acetochlor ESA sodium salt from water samples, including groundwater and surface water. The selection of the SPE sorbent material is crucial for retaining the polar ESA metabolite.
Commonly used SPE cartridges include reversed-phase sorbents like C18 (octadecylsilane) and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balance). The general procedure involves passing a known volume of a filtered water sample through a conditioned SPE cartridge. The analyte is adsorbed onto the solid phase while salts and other highly polar impurities are washed away. The retained Acetochlor ESA is then eluted with a small volume of an organic solvent or solvent mixture.
For instance, U.S. Environmental Protection Agency (EPA) Method 535, which covers acetamide (B32628) degradates, utilizes SPE for extraction. Similarly, a Good Laboratory Practices (GLP) validated method for chloroacetanilide herbicides and their degradates specifies the use of a C18 SPE column for 50 mL water samples. osti.govresearchgate.net The eluate is then concentrated and reconstituted in a suitable solvent for analysis. researchgate.net Another approach uses an online SPE system, which automates the extraction process and directly couples it to the analytical instrument, reducing sample handling and potential for contamination. cdc.gov
| SPE Sorbent | Sample Volume | Elution Solvent(s) | Average Recovery (%) | Method Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| C18 | 50 mL | Methanol/Water (80/20, v/v) | 95 - 105 | 0.10 µg/L | osti.govresearchgate.net |
| Octadecylsilane (Online SPE) | 10 mL | (Coupled directly to LC system) | ~90 - 118 (for acetamide degradates) | 0.05 µg/L (reporting range) | cdc.gov |
| Oasis HLB | 50 mL | Methanol | Not Specified | Not Specified | usgs.gov |
In soil matrices, this compound is typically extracted using solvent extraction techniques. The choice of solvent is critical to efficiently desorb the analyte from soil particles. A mixture of an organic solvent and water is often used to extract polar metabolites.
One established method involves extracting a 50 g soil sample with a 200 mL solution of acetonitrile (B52724) and water (60:40 v/v) under acidic conditions. mdpi.comresearchgate.net The sample is agitated to ensure thorough mixing and extraction. After extraction, the resulting supernatant is separated from the soil particles, typically by centrifugation, and then analyzed. This method has demonstrated high recovery rates across various soil types. mdpi.comresearchgate.net
| Extraction Solvent | Sample Size | Average Recovery (%) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|
| Acetonitrile/Water (60:40, v/v) in acidic medium | 50 g | 90 - 120 | ~1 µg/kg | mdpi.comresearchgate.net |
The analysis of this compound in biological samples, such as plant tissues or animal fluids, presents unique challenges due to the complexity of the matrix. While extensive methods exist for the parent compound acetochlor in crops, specific, validated methods for the ESA metabolite are less common in publicly available literature.
For human exposure monitoring, methods have been developed to detect acetochlor metabolites in urine. One such method uses SPE with an HLB extraction cartridge for sample cleanup. Urine samples are passed through the cartridge, which retains the metabolites. The target compounds are then eluted with a 1% acetic acid in acetonitrile solution. researchgate.net This approach allows for the effective separation of the analytes from the complex urine matrix before instrumental analysis. researchgate.net Other biomonitoring studies have focused on different metabolites, such as acetochlor mercapturate (ACM), or have used a hydrolysis step to convert multiple metabolites to a common chemical moiety, 2-ethyl-6-methylaniline (B166961) (EMA), for analysis. cdc.govmdpi.comnih.gov These hydrolysis-based methods provide an estimate of total acetochlor metabolite concentration rather than quantifying Acetochlor ESA specifically.
Methods for the direct extraction of this compound from plant tissues are not as well-defined as those for soil and water. Analysis of the parent compound in crops like maize and soybean often involves accelerated solvent extraction (ASE) with solvents such as n-hexane and acetone, followed by GC-MS analysis. mdpi.comsemanticscholar.org However, these less polar solvent systems may not be optimal for the highly polar ESA metabolite.
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are used to separate this compound from other co-extracted compounds before its detection and quantification.
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred and most robust technique for the analysis of this compound. mdpi.com Its suitability stems from its ability to handle the polar, non-volatile, and ionic nature of the compound without the need for chemical derivatization.
Reversed-phase liquid chromatography is commonly used, employing C18 columns for separation. The analysis is typically performed using electrospray ionization (ESI) in the negative ion mode (ESI-), which is highly sensitive for anionic compounds like sulfonic acids. osti.govmdpi.comresearchgate.net The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. mdpi.comresearchgate.netcolostate.edu For example, EPA Method 535 uses LC-MS/MS and specifies monitoring two MRM transitions per analyte for confident quantitation and confirmation. colostate.edu
A critical aspect of the chromatographic separation is the ability to resolve Acetochlor ESA from its structural isomers, such as Alachlor (B1666766) ESA, as they can have similar fragmentation patterns in the mass spectrometer. colostate.edu Achieving adequate baseline separation through optimization of the mobile phase gradient and column chemistry is essential for accurate quantification. colostate.edu
| Technique | Column | Mobile Phase (Typical) | Detector | Ionization Mode | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Reversed-Phase C18 | Gradient of Acetonitrile and Water (often with formic acid or ammonium (B1175870) formate) | Tandem Mass Spectrometer | Negative Electrospray (ESI-) | osti.govmdpi.comresearchgate.netcolostate.edu |
Direct analysis of this compound by gas chromatography is generally not feasible. GC requires analytes to be volatile and thermally stable to allow for vaporization in the heated injector port and transport through the analytical column. libretexts.org As a salt of a sulfonic acid, Acetochlor ESA is non-volatile and would likely decompose at the high temperatures used in GC systems. colostate.edu
Therefore, for GC analysis to be considered, a chemical derivatization step would be necessary. Derivatization is a process that chemically modifies the analyte to increase its volatility and thermal stability. wikipedia.org For acidic compounds like Acetochlor ESA, common derivatization strategies include:
Silylation : This process replaces the active hydrogen on the sulfonic acid group with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. colostate.eduwikipedia.org The resulting silyl ester is significantly more volatile and amenable to GC analysis.
Alkylation/Esterification : This involves converting the sulfonic acid into a sulfonate ester (e.g., a methyl or ethyl ester). This can be achieved through reactions with alkylating agents. For instance, some methods convert sulfonic acids into more volatile sulfonyl chlorides, which can then be esterified for GC analysis. semanticscholar.org
While these derivatization techniques are well-established for various acids, their specific application and validation for the routine analysis of this compound by GC are not widely reported in the literature. colostate.edu The multi-step process, potential for incomplete reactions, and the excellent performance of direct LC-MS/MS analysis make GC a less common choice for this particular compound.
Mass Spectrometric Detection and Identification
Mass spectrometry, particularly when coupled with liquid chromatography, stands as a cornerstone for the detection and identification of this compound in various environmental matrices. Its high sensitivity and selectivity allow for precise measurement even at trace levels.
LC-MS and LC-MS/MS Approaches
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are widely employed for the analysis of this compound and other acetochlor metabolites. researchgate.netresearchgate.net These methods are favored for their ability to analyze polar, non-volatile compounds like the ethanesulfonic acid (ESA) degradate directly from aqueous samples. epa.gov
Analysis is commonly carried out using reversed-phase liquid chromatography with electrospray ionization (ESI) operating in negative ion mode, which is optimal for detecting the anionic ESA metabolite. researchgate.netresearchgate.net To enhance sensitivity and selectivity, techniques such as single ion monitoring (SIM) and multiple reaction monitoring (MRM) are utilized. researchgate.netsciex.com In MRM mode, specific precursor-to-product ion transitions are monitored, which significantly reduces background noise and minimizes the possibility of false positives. sciex.comnih.gov For instance, U.S. Environmental Protection Agency (EPA) Method 535 utilizes an LC/MS/MS system with two MRM transitions for each target analyte to ensure both accurate quantification and reliable confirmation. sciex.com
Sample preparation often involves solid-phase extraction (SPE) to clean up and concentrate the analytes from complex matrices like soil and water, although direct aqueous injection is also possible for cleaner samples. epa.govresearchgate.netusgs.gov
High-Resolution Mass Spectrometry for Isomer Resolution
A significant analytical challenge in the detection of Acetochlor ESA is its structural isomerism with Alachlor ESA. sciex.comchiron.no These two compounds can co-elute during chromatographic separation and produce common product ions (e.g., m/z 80 and 121), making differentiation difficult with standard tandem mass spectrometry. sciex.comchiron.no
High-resolution mass spectrometry (HRMS) offers a powerful solution to this problem. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QqTOF) or Orbitrap systems, provide high mass accuracy and resolving power, enabling the differentiation of ions with very small mass differences. nih.gov While not explicitly detailed in the provided search results for Acetochlor ESA specifically, the principle of HRMS allows for more confident identification of compounds based on their accurate mass measurements. nih.gov
In the context of the isomeric challenge with Alachlor ESA, analytical methods must achieve consistent chromatographic resolution to separate the two compounds before they enter the mass spectrometer. sciex.com Alternatively, specific, unique product ions can be monitored, although this may result in a loss of sensitivity. For example, while both isomers produce ions at m/z 80 and 121, unique product ions for Alachlor ESA (m/z 158, 160, 176) and Acetochlor ESA (m/z 144) can be used for unambiguous identification. sciex.com
Method Validation and Quality Assurance
To ensure the reliability and accuracy of analytical results for this compound, rigorous method validation and quality assurance protocols are essential. These processes evaluate several key performance parameters.
Recovery Rates
Recovery studies are performed to assess the efficiency of the entire analytical method, from sample extraction to final analysis. This is typically done by spiking blank matrix samples with a known concentration of the analyte and measuring the amount recovered. Acceptable recovery rates demonstrate that the analyte is not being lost during sample preparation. Studies have reported a wide range of recovery rates for Acetochlor ESA and related metabolites across different matrices and concentration levels, indicating the robustness of the developed methods. researchgate.netresearchgate.netresearchgate.netusgs.gov
| Matrix | Analyte(s) | Fortification Levels | Average Recovery Rate (%) | Source |
|---|---|---|---|---|
| Ground and Surface Water | Acetamide Compounds | 0.10 and 1.0 µg/L | 62.3 - 117.4% | usgs.gov |
| Ground and Surface Water | Acetochlor/Metolachlor (B1676510) ESA (secondary amide) | 0.10 and 1.0 µg/L | 43.5% | usgs.gov |
| Ground and Surface Water | Multiple Chloroacetanilide Herbicides and Degradates | 0.10 - 100 ppb | 95 - 105% | researchgate.net |
| Soybeans and Sweet Corn | Acetochlor and EHO | Not Specified | 82 - 92% | researchgate.net |
| Agricultural Samples | Acetochlor Metabolites | LOQ, 10x LOQ, 50x LOQ | 76.9 - 113.0% | researchgate.net |
| Soil | Acetochlor ESA and OA Metabolites | 2 - 80 µg/kg | 90 - 120% | researchgate.net |
Cross-Reactivity with Co-Eluting Compounds
Cross-reactivity, or interference, is a critical parameter, especially when dealing with isomers like Acetochlor ESA and Alachlor ESA. sciex.comchiron.no As they are structurally similar, they can produce identical fragment ions in MS/MS analysis, leading to potential misidentification or inaccurate quantification if they are not chromatographically separated. sciex.com
Method validation must demonstrate the ability to distinguish between these compounds. This is achieved by ensuring baseline chromatographic separation or by using unique, selective mass transitions for each isomer. sciex.com While using unique product ions can eliminate the need for complete chromatographic separation, it often comes at the cost of reduced sensitivity. sciex.com The absence of interference peaks at the retention time of the target analyte in blank matrix samples confirms the high selectivity of the method. researchgate.netsemanticscholar.org
Limit of Detection and Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters define the sensitivity of an analytical method. For Acetochlor ESA and its parent compound, various methods have established low detection and quantification limits in the parts-per-trillion (ng/L) to parts-per-billion (µg/L) range, which is crucial for environmental monitoring and regulatory compliance. researchgate.netepa.govresearchgate.netusgs.gov
| Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| Drinking Water | Chloroacetanilide Degradates | 0.002 - 0.004 µg/L | Not Specified | sciex.com |
| Water | Acetamide Herbicides and Degradates | 0.004 - 0.051 µg/L | Not Specified | usgs.gov |
| Water | ESA and OXA Degradates | 0.125 ng injected | 0.10 ppb (µg/L) | researchgate.net |
| Water | ESA Degradates | 0.20 µg/L | 0.50 µg/L | epa.gov |
| Water | OXA Degradates | 0.10 µg/L | 0.50 µg/L | epa.gov |
| Soil | Ethanesulfonic Acid Metabolite | Not Specified | ~1 µg/kg | researchgate.net |
| Soil | Oxanilic Acid Metabolite | Not Specified | ~2 µg/kg | researchgate.net |
Application of Analytical Standards in Research
The utilization of certified analytical standards of this compound is fundamental for the accurate detection and quantification of this herbicide metabolite in various environmental and agricultural matrices. These standards are indispensable in research for method development and validation, environmental monitoring programs, and ensuring the reliability and comparability of analytical data across different studies and laboratories. The primary application of these standards is in liquid chromatography, often coupled with mass spectrometry (LC-MS), a technique that offers high sensitivity and selectivity for detecting acetochlor metabolites in complex samples like soil and water.
In research settings, this compound analytical standards are crucial for establishing calibration curves, which are essential for quantifying the concentration of the analyte in unknown samples. They are also used in spiking experiments to assess the efficiency of the entire analytical procedure, from sample extraction and cleanup to the final instrumental analysis. By adding a known amount of the standard to a blank matrix, researchers can determine the method's recovery, which indicates the percentage of the analyte that is successfully measured.
Detailed Research Findings
The application of this compound as an analytical standard has been detailed in several research studies focusing on the development and validation of methods for its detection in environmental samples. These studies provide critical data on the performance of the analytical methods, including recovery rates, limits of detection (LOD), and limits of quantification (LOQ).
One significant study developed and validated a method for the determination of acetochlor metabolites in soil. nih.gov The method involved solvent extraction followed by analysis using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). The use of Acetochlor ESA analytical standards was crucial for the validation of this method. The researchers spiked four different soil types with the standard at various concentrations to determine the method's accuracy and precision. nih.gov
The following table summarizes the recovery data from this study, demonstrating the efficiency of the analytical method for extracting and quantifying Acetochlor ESA from different soil matrices.
Table 1: Recovery of Acetochlor ESA from Spiked Soil Samples. nih.gov
The study successfully established a limit of quantification (LOQ) of approximately 1 µg/kg for Acetochlor ESA in soil. nih.gov
In another key study, a multi-residue analytical method was validated for the determination of several chloroacetanilide herbicides and their metabolites, including Acetochlor ESA, in both ground and surface water. nih.gov This method utilized solid-phase extraction (SPE) for sample purification and liquid chromatography/electrospray ionization-mass spectrometry/mass spectrometry (LC/ESI-MS/MS) for analysis. The validation, conducted under Good Laboratory Practices (GLP), demonstrated excellent method performance. nih.gov
The table below presents the findings on method performance for the analysis of Acetochlor ESA in water samples.
Table 2: Method Performance for Acetochlor ESA in Water Samples. nih.gov
Environmental Remediation and Management Strategies for Acetochlor Esa Sodium Salt Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. For Acetochlor (B104951) ESA, this involves understanding the microbial processes that degrade its parent compound, acetochlor, as the formation and subsequent breakdown of the ESA metabolite are integral parts of this biochemical pathway.
No single microbial isolate has been found to efficiently degrade acetochlor on its own; instead, synergistic microbial communities or consortia are required for effective breakdown. nih.gov These consortia mineralize acetochlor through cooperative metabolism, a process that involves the formation of metabolites such as Acetochlor ESA. acs.orgfao.org
Several microbial consortia have been identified as effective in degrading the parent compound, acetochlor. The AT1 consortium, enriched from contaminated soil, can almost completely degrade high concentrations of acetochlor (up to 1000 mg/L) within 12 days. cas.cnnih.gov This consortium is dominated by Sphingomonas and Diaphorobacter and works through a pathway involving N-dealkylation by Pseudomonas, amide bond hydrolysis by Diaphorobacter, and subsequent carboxylation and hydroxylation by Sphingomonas. cas.cnnih.gov
Another well-studied consortium, named T3, consists of Rhodococcus sp. T3-1, Delftia sp. T3-6, and Sphingobium sp. MEA3-1. fao.org This community completely degrades 100 mg/L of acetochlor within six days by converting it to intermediate metabolites. fao.orgresearchgate.net Similarly, four distinct microbial communities (designated A, D, E, and J) obtained from contaminated soil and sludge demonstrated the ability to completely degrade 55 mg/L of acetochlor within four days. nih.gov An anaerobic consortium, ACT6, enriched with sulfate-reducing bacteria like Desulfovibrio, also showed a high degradation efficiency. acs.orgnih.gov
The degradation pathways of acetochlor by these consortia involve processes like dechlorination, hydroxylation, and dealkylation, leading to various intermediate products. nih.govnih.gov Acetochlor ESA is recognized as a primary anaerobic degradation product that is frequently detected in these processes. acs.org
Table 1: Examples of Microbial Consortia Involved in Acetochlor Degradation
| Consortium Name | Key Microbial Genera | Degradation Efficiency (Acetochlor) | Timeframe |
|---|---|---|---|
| AT1 | Sphingomonas, Diaphorobacter, Pseudomonas | ~100% at 50-1000 mg/L | 6-12 days |
| T3 | Rhodococcus, Delftia, Sphingobium | 100% at 100 mg/L | 6 days |
| ACT6 (Anaerobic) | Desulfovibrio, Proteiniclasticum, Lacrimispora | 8.7-fold increase over initial consortium | Not specified |
| Community D | Three primary bacterial strains | >99% at 80 mg/L | 9 days |
Several strategies can enhance the efficacy of microbial consortia in degrading acetochlor and its metabolites. Bioaugmentation, the process of adding cultured microorganisms to the contaminated site, is a primary approach. The inoculation of mixed cultures has been shown to significantly accelerate the degradation of acetochlor in water and sediment. nih.gov For instance, the augmentation of soil with Pseudomonas fluorescens KT3 increased acetochlor degradation rates. dthujs.vn
The efficiency of these consortia can be further improved by optimizing environmental conditions and providing additional resources.
Nutrient Addition: The degradation rate of acetochlor by Achromobacter sp. D-12 was greatly enhanced by the addition of extra nutrients. researchgate.net
Electron Acceptors: Under anaerobic conditions, the choice of electron acceptor significantly impacts degradation rates. For mixed cultures degrading acetochlor, the degradation rate was highest when using nitrate, followed by sulfate (B86663), and then ferric iron. nih.gov The acclimation of an anaerobic consortium (ACT6) with sulfate as a selection pressure increased its ability to degrade acetochlor by 8.7-fold compared to the initial, unacclimated consortium. acs.orgnih.gov
Immobilization: Immobilizing bacterial strains on carriers like activated carbon can create solid microbial agents that enhance degradation efficiency and stability. nih.govresearcher.life A study constructing a synthetic microbial consortium system (SMCs) using immobilization technology reported a maximum degradation efficiency of 97.81% for acetochlor. researchgate.net
Adsorption-Based Remediation Techniques
Adsorption techniques involve the use of materials that can bind contaminants, preventing their migration in the environment. While research specifically targeting the adsorption of Acetochlor ESA sodium salt is limited, studies on the parent compound, acetochlor, provide foundational insights. However, the chemical properties of Acetochlor ESA—specifically its high water solubility resulting from the addition of a sulfonic acid group—suggest it is more mobile and less likely to be adsorbed than acetochlor. wisc.edu
Natural organic matter in soil plays a significant role in the sorption of organic pollutants. For acetochlor, adsorption is strongly correlated with the organic carbon content of soil and sediment. nih.gov The competitive impact of natural organic matter can influence the adsorptive removal of chloroacetamide herbicides from water. nih.gov
Organoclays, which are clays (B1170129) modified with organic cations, are highly effective in adsorbing organic compounds from water. mineralstech.com Studies have shown that modifying montmorillonite (B579905) clay with compounds like phenyltrimethylammonium (B184261) chloride (PTMA) or benzyltrimethylammonium (B79724) chloride (BTMA) increases the adsorption of acetochlor. nih.gov This modification makes the clay more attractive to organic molecules. mineralstech.com Such organoclay formulations significantly inhibit the leaching of acetochlor, retaining it in the top layer of soil. nih.gov While this is effective for the parent compound, the high water solubility and leaching potential of Acetochlor ESA suggest it would not be as effectively retained by these materials. wisc.edu
The fate and transport of acetochlor and its metabolites are heavily dependent on sorption-desorption processes, which are governed by soil and sediment characteristics. nih.govresearchgate.net
Key soil properties influencing the adsorption of the parent compound acetochlor include:
Organic Carbon Content: A strong, positive correlation exists between the distribution coefficient (Kd), a measure of sorption, and the organic carbon content of soils and sediments. nih.gov Specifically, humic acid carbon shows a stronger correlation with acetochlor sorption than fulvic acid carbon. nih.gov
Clay Content: Along with organic matter, clay content is a significant factor in the adsorption of acetochlor. researchgate.net
Presence of Other Substances: The adsorption of acetochlor can be influenced by other chemicals in the soil. Humic acid, surfactants, and chemical fertilizers can either increase or decrease the adsorption capacity depending on their concentration and properties. nih.gov
While these properties are critical for acetochlor, the ESA metabolite's chemical structure makes it less prone to adsorption and more likely to leach through the soil profile into groundwater. wisc.edu
Table 2: Influence of Soil Properties on Acetochlor Adsorption
| Soil Property | Effect on Acetochlor Adsorption | Reference |
|---|---|---|
| Total Organic Carbon | Highly significant positive correlation; higher content leads to greater adsorption. | nih.gov |
| Humic Acid Carbon | Strong positive correlation with adsorption. | nih.gov |
| Clay Content | Significant positive correlation with adsorption. | researchgate.net |
| Surfactants (e.g., SDBS, HDAB) | Effect is concentration-dependent; can increase or decrease adsorption. | nih.gov |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are chemical treatment methods used to degrade persistent organic pollutants. These processes rely on the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), which can break down complex organic molecules. researchgate.netmdpi.com
The application of AOPs is primarily focused on the parent compound, acetochlor, to prevent the formation of persistent metabolites like Acetochlor ESA. The UV/persulfate (UV/PS) process has been shown to be effective in removing acetochlor from water. researchgate.net In this system, UV light activates persulfate to generate sulfate radicals, which then degrade the acetochlor molecule. The degradation follows pseudo-first-order kinetics and is effective across a wide pH range (5.0-9.0). researchgate.net AOPs represent a promising technology for treating water contaminated with acetochlor, thereby mitigating the environmental load of its more mobile and persistent degradation products. researchgate.netnih.gov
Sustainable Management Practices for Parent Herbicide Application
A multi-faceted approach, often referred to as Integrated Weed Management (IWM), is recognized as a more sustainable and holistic practice for weed control. IWM combines various methods, including chemical, biological, and mechanical weeding, along with specific crop management techniques to enhance the efficiency of weed control and lessen the reliance on herbicides alone.
Key sustainable management practices for the application of the parent herbicide, acetochlor, include:
Vegetative Filter Strips (VFS): These are areas of permanent vegetation established between agricultural fields and water bodies to intercept and filter runoff. VFS slow down the flow of water, allowing sediments and dissolved contaminants, including herbicides and their metabolites, to be deposited or infiltrate into the soil. The vegetation within the strip can also absorb some of these compounds. Studies on herbicides with similar chemical properties to acetochlor, such as atrazine (B1667683) and metolachlor (B1676510), have demonstrated the high efficacy of VFS in reducing their transport into surface water. Research indicates that VFS can reduce herbicide runoff by 80-88%, and in some cases, the reduction can be as high as 100% for certain herbicides. The effectiveness of VFS depends on factors such as the width of the strip, the type of vegetation, the slope of the land, and the intensity of rainfall. While direct data on the reduction of this compound by VFS is limited, the significant reduction in the runoff of the parent compound strongly suggests a corresponding decrease in the transport of its water-soluble metabolite.
Optimized Application Timing: The timing of herbicide application can influence its efficacy and its potential for off-site movement. Applying acetochlor when environmental conditions are not conducive to runoff, such as when heavy rainfall is not forecasted, can significantly reduce its transport to water bodies. Pre-emergence herbicides like acetochlor require a certain amount of rainfall (typically at least half an inch) to be activated and move into the soil profile where weed seeds germinate. Applying the herbicide to dry soil may require more rainfall for activation. Therefore, timing the application to coincide with anticipated gentle rainfall can maximize weed control efficacy while minimizing the risk of runoff from intense storm events that can carry the herbicide and its metabolites off the field.
The following table summarizes the potential effectiveness of these sustainable management practices in reducing the environmental contamination by acetochlor and its ESA metabolite. It is important to note that while data on the reduction of the parent compound is available, direct quantitative data on the reduction of this compound is often inferred.
Table 1: Summary of Sustainable Management Practices and Their Potential Impact on Acetochlor and this compound
| Sustainable Management Practice | Primary Mechanism of Action | Reported Effectiveness (Parent Compound) | Inferred Impact on this compound |
|---|---|---|---|
| Conservation Tillage | Reduces soil erosion and surface runoff; enhances herbicide degradation. | Reduced acetochlor half-life by over 65% in no-till vs. conventional till. | Lower concentrations in runoff due to reduced transport and enhanced degradation of the parent compound. |
| Vegetative Filter Strips | Intercepts and filters runoff, promoting infiltration and deposition of herbicides. | 80-88% reduction in runoff of similar herbicides; up to 100% reduction in some cases. | Significant reduction in transport to surface water bodies. |
| Precision Application | Reduces the total amount of herbicide applied by targeting only weed-infested areas. | Up to 90% reduction in herbicide use. | Proportional reduction in the amount of parent compound available for conversion and transport. |
| Optimized Application Timing | Maximizes herbicide efficacy while minimizing runoff potential by avoiding application before heavy rainfall. | Reduces the likelihood of high-concentration runoff events. | Lower peak concentrations in surface water following storm events. |
By adopting these sustainable management practices, the agricultural sector can move towards a more environmentally responsible use of acetochlor, thereby mitigating the contamination of water resources with its persistent and mobile metabolite, this compound.
Future Research Directions and Emerging Issues
Long-Term Environmental Monitoring and Surveillance
Continuous and expanded monitoring programs are crucial for understanding the persistence and spatial distribution of Acetochlor (B104951) ESA sodium salt in the environment. While studies, such as those conducted by the Minnesota Department of Agriculture, have detected Acetochlor ESA in groundwater and surface water, long-term data is needed to establish trends and assess the effectiveness of any mitigation strategies. health.state.mn.ususgs.govunl.edu For instance, in Minnesota, Acetochlor ESA was detected in approximately one-third of routine groundwater samples collected between 2012 and 2015, with a maximum concentration of 44.3 ppb. health.state.mn.us In surface water, detections have been noted up to 4.8 ppb. health.state.mn.us Surveillance should be expanded to include a wider range of geographic areas, various water body types, and different soil strata to create a more complete picture of its environmental prevalence.
Table 1: Detection of Acetochlor ESA in Minnesota Waters (2012-2015)
| Water Source | Detection Frequency | Maximum Concentration (ppb) |
| Groundwater | ~33% of routine samples | 44.3 |
| Surface Water | Detected | 4.8 |
Data sourced from the Minnesota Department of Agriculture, as cited by the Minnesota Department of Health. health.state.mn.us
Comprehensive Ecotoxicological Studies on Chronic Exposure and Mixture Effects
Current knowledge indicates that Acetochlor ESA is considerably less toxic to aquatic organisms than its parent compound, acetochlor. health.state.mn.us However, the majority of available data is based on acute toxicity studies. There is a significant need for comprehensive ecotoxicological research focusing on the chronic, long-term effects of Acetochlor ESA on a variety of non-target organisms, including fish, aquatic invertebrates, and algae. mdpi.com
Furthermore, in the environment, organisms are rarely exposed to a single chemical. Therefore, it is imperative to investigate the potential synergistic or additive toxic effects of Acetochlor ESA when present in mixtures with other pesticides and environmental contaminants. beyondpesticides.org The real-world environmental context involves complex chemical cocktails, and understanding these interactions is critical for accurate risk assessment. beyondpesticides.org Future studies should be designed to mimic environmentally relevant concentrations and combinations of substances to assess their combined impact on aquatic and terrestrial ecosystems.
In-depth Human Health Studies, including Endocrine Disruption Mechanisms
Limited laboratory studies on animals have indicated that Acetochlor ESA may have an impact on human health. Short-term and longer-term animal studies have shown that exposure can lead to changes in thyroid hormones and, at high doses, affect the male reproductive system. health.state.mn.us The Minnesota Department of Health has established a guidance value of 300 ppb for Acetochlor ESA in drinking water, suggesting that at or below this level, the risk of harmful health effects is low. health.state.mn.us
A critical area for future research is the in-depth investigation of the endocrine-disrupting potential of Acetochlor ESA. nih.gov While it is known to affect thyroid hormones, the precise mechanisms of action are not fully understood. health.state.mn.us Studies on the parent compound, acetochlor, suggest a disruption of the thyroid-pituitary homeostasis by increasing the clearance of serum thyroxine (T4). health.state.mn.us Research is needed to determine if Acetochlor ESA acts through a similar or different pathway. health.state.mn.usnih.govnih.gov Understanding these mechanisms is essential for evaluating its potential to contribute to thyroid-related health issues and other endocrine disorders in humans. beyondpesticides.org
Development of Novel Remediation Technologies
The mobility and persistence of Acetochlor ESA in soil and water highlight the need for effective remediation strategies. health.state.mn.us Current research has shown that activated carbon can be an effective method for removing Acetochlor ESA from water. nih.govresearchgate.netnih.gov One study demonstrated that granular activated carbon could reduce Acetochlor ESA concentrations in raw water from approximately 0.4 µg/L to below 0.1 µg/L. nih.govresearchgate.net
Future research should focus on the development of novel and sustainable remediation technologies. This includes exploring advanced oxidation processes, bioremediation using specific microbial strains capable of degrading Acetochlor ESA, and the use of new adsorbent materials. semanticscholar.orgnih.gov Investigating the biodegradation pathways of Acetochlor ESA is also crucial for developing effective bioremediation strategies. nih.govacs.org The goal is to develop cost-effective and efficient methods for removing this compound from contaminated water sources and soil.
Table 2: Efficacy of Granular Activated Carbon in Removing Acetochlor ESA
| Water Type | Initial Concentration (µg/L) | Final Concentration (µg/L) |
| Raw Water | ~0.4 | <0.1 |
Data from a study on the development of activated carbon for pesticide removal. nih.govresearchgate.net
Assessment of Metabolite Interactions in Complex Environmental Matrices
The behavior of Acetochlor ESA in the environment is influenced by its interaction with various components of soil and water. nih.govresearchgate.netscielo.br The sorption and desorption of acetochlor, the parent compound, are significantly correlated with the organic carbon content in soil and sediments. nih.govresearchgate.net It is important to conduct further studies to understand how Acetochlor ESA interacts with dissolved organic matter, mineral surfaces, and other organic and inorganic compounds in complex environmental matrices.
These interactions can affect its mobility, bioavailability, and ultimately its toxicological impact. For example, the presence of other contaminants could alter its degradation rate or its uptake by organisms. Research in this area will provide a more realistic understanding of the environmental fate and risk of Acetochlor ESA.
Modeling and Predictive Tools for Environmental Fate and Risk
Mathematical models are essential tools for predicting the environmental fate and transport of pesticides and their metabolites. epa.govepa.goveuropa.eu Models like the Pesticide Root Zone Model (PRZM) are used to simulate the movement of chemicals in the unsaturated soil zone. epa.govepa.goveuropa.eufigshare.comresearchgate.net To accurately predict the potential for groundwater contamination and surface water runoff of Acetochlor ESA, it is necessary to develop and validate models that are specifically parameterized for this compound.
This requires robust data on its physicochemical properties, degradation rates in different environmental compartments, and sorption characteristics in various soil types. nih.gov The development of reliable predictive tools will enable better risk assessments and the implementation of more effective management practices to protect water resources. These models can help to identify areas that are most vulnerable to contamination and to evaluate the potential effectiveness of different agricultural management strategies.
Q & A
Q. What analytical methods are recommended for detecting and quantifying Acetochlor ESA sodium salt in environmental samples?
this compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for polar metabolites. Reference standards (e.g., CAS# 187022-11-3) are critical for calibration and method validation . For soil and water matrices, solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) protocols are recommended to minimize matrix interference. Include recovery studies using isotopically labeled internal standards (e.g., ¹³C or deuterated analogs) to account for extraction efficiency variations .
Q. How do soil properties influence the mobility and persistence of this compound?
Soil texture and organic matter content significantly affect metabolite mobility. For example, in a luvisol (clay-rich soil), preferential flow accelerates leaching of ESA to depths of 60–70 cm, while in calcisol (calcareous soil), ESA accumulates in upper layers due to adsorption with carbonate minerals . Conduct soil column experiments under controlled hydraulic conditions to model field-scale transport. Measure soil pH, cation exchange capacity (CEC), and organic carbon to correlate with ESA sorption coefficients (Kd) .
Q. What are the primary degradation pathways of this compound in aquatic systems?
Hydrolysis and microbial degradation dominate in aquatic environments. Under aerobic conditions, ESA undergoes partial mineralization to CO₂, while anaerobic conditions favor reductive dechlorination. Monitor degradation kinetics using ¹⁴C-labeled ESA to track metabolite fate. Include non-target screening (e.g., high-resolution mass spectrometry) to identify transient intermediates like oxanilic acid (OA) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in toxicity data for this compound across studies?
Contradictions in toxicity outcomes (e.g., genotoxicity) often arise from differences in experimental models or exposure durations. For example, in vitro TK6 cell assays showed no mutagenicity at 95% purity, but field studies may detect indirect ecological effects . Adopt a tiered testing strategy:
Q. What experimental designs address challenges in replicating lab-derived degradation rates of ESA in field conditions?
Lab-to-field extrapolation is complicated by spatial heterogeneity (e.g., soil microbiota, temperature fluctuations). Implement:
- Microcosm experiments: Simulate field conditions (e.g., soil moisture, redox potential) with native microbial consortia.
- Isotope tracer techniques: Use ¹³C-ESA to quantify mineralization rates via stable isotope probing (SIP).
- Longitudinal sampling: Track seasonal variations in ESA persistence across multiple growing cycles .
Q. How can researchers optimize sampling strategies for this compound in environmental site assessments (ESAs)?
Follow ISO 10381-1 guidelines for soil sampling. Prioritize:
- Media: Collect soil (0–30 cm), groundwater, and porewater.
- Analytes: Include ESA, OA, and parent acetochlor to assess co-occurrence.
- Spatial resolution: Use grid-based sampling (10–20 m intervals) in high-risk zones (e.g., agricultural runoff areas). Validate with geostatistical models (e.g., kriging) to interpolate contamination hotspots .
Methodological Notes
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare metabolite concentrations across soil types or treatments. Use principal component analysis (PCA) to disentangle confounding variables (e.g., organic matter vs. pH) .
- Quality Control: Include blanks, duplicates, and matrix spikes in every batch to ensure data integrity. Report limits of detection (LOD) and quantification (LOQ) for transparency .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
